An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established principles and data from analogous piperidinone structures, offering a robust framework for the analysis of this compound.[1][2][3]
Molecular Structure and a Priori Considerations
Before delving into the spectroscopic data, a foundational understanding of the molecule's structure is paramount. 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is a substituted lactam with several key features that will manifest in its spectra: a piperidinone ring, a primary amine, and a trifluoroethyl group. The presence of the chiral center at the C3 position, bearing the amino group, adds a layer of complexity that spectroscopic analysis will help to unravel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for ¹H.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
Expected ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3 | 3.5 - 3.8 | dd | J = 12, 4 Hz | 1H |
| H4 | 1.8 - 2.1 | m | 2H | |
| H5 | 1.6 - 1.9 | m | 2H | |
| H6 | 3.2 - 3.5 | m | 2H | |
| CH₂CF₃ | 3.8 - 4.2 | q | J = 8-10 Hz | 2H |
| NH₂ | 1.5 - 2.5 (broad) | s | 2H |
Causality Behind Expected Shifts and Multiplicities:
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The H3 proton , being adjacent to both the amino group and the carbonyl, is expected to be deshielded and appear as a doublet of doublets due to coupling with the two protons on C4.
-
The protons on C4 and C5 will likely appear as complex multiplets due to overlapping signals and coupling to each other and adjacent protons.
-
The protons on C6 are adjacent to the nitrogen atom and will be deshielded.
-
The CH₂ protons of the trifluoroethyl group will be significantly deshielded by the adjacent nitrogen and will be split into a quartet by the three fluorine atoms.[4]
-
The NH₂ protons will likely appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will indicate the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 175 |
| C3 | 50 - 55 |
| C4 | 25 - 30 |
| C5 | 20 - 25 |
| C6 | 45 - 50 |
| CH₂CF₃ | 40 - 45 (q, J ≈ 30-35 Hz) |
| CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) |
Rationale for Chemical Shifts:
-
The carbonyl carbon (C2) will be the most deshielded, appearing at the lowest field.
-
The C3 carbon , attached to the nitrogen of the amino group, will be in the 50-55 ppm range.
-
The aliphatic carbons of the piperidinone ring (C4, C5, C6 ) will appear in the upfield region.
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The carbons of the trifluoroethyl group will show characteristic quartet splitting due to coupling with the fluorine atoms.
Diagram of Key NMR Correlations
Caption: Key expected long-range ¹H-¹³C correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one will be characterized by absorptions corresponding to the amine, amide, and C-F bonds.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=O stretch (amide/lactam) | 1640 - 1680 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C-F stretch | 1000 - 1400 | Strong, multiple bands |
Interpretation of Key Bands:
-
The two bands in the N-H stretching region are characteristic of a primary amine.[5]
-
The strong absorption in the 1640-1680 cm⁻¹ region is indicative of the carbonyl group of the six-membered lactam ring.[6]
-
The presence of multiple strong bands in the 1000-1400 cm⁻¹ region is a clear indication of the C-F bonds of the trifluoroethyl group.
Diagram of Functional Group Identification by IR
Caption: Correlation of functional groups to expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode.
Data Acquisition (Positive Ion ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).
Expected Mass Spectrometry Data
The molecular formula of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is C₇H₁₁F₃N₂O. The monoisotopic mass is approximately 196.08 g/mol .[7]
Expected Molecular Ions:
-
[M+H]⁺: m/z ≈ 197.09
-
[M+Na]⁺: m/z ≈ 219.07
Plausible Fragmentation Pathway: A common fragmentation pathway for piperidinone derivatives involves the loss of small neutral molecules or cleavage of the ring.
Diagram of a Plausible ESI-MS Fragmentation Pathway
Caption: A simplified representation of potential fragmentation in ESI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one. The expected spectroscopic data presented in this guide, derived from fundamental principles and analysis of related structures, offer a robust framework for researchers. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and provide insights into the molecule's stability and fragmentation. This multi-faceted approach ensures a high degree of confidence in the structural assignment of this and other novel chemical entities.
References
-
ResearchGate. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Request PDF. Available from: [Link]
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Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]
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ACG Publications. Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Available from: [Link]
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apicule. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS No: 1375794-69-6) API Intermediate Manufacturers. Available from: [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
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PubChem. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | C14H17F3N2O. Available from: [Link]
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